2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole
Beschreibung
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a complex organic compound characterized by its unique structure, which includes a trichloroacetyl group and a benzodioxaphosphole ring
Eigenschaften
CAS-Nummer |
88399-67-1 |
|---|---|
Molekularformel |
C8H4Cl3O4P |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1,3,2-benzodioxaphosphol-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H4Cl3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H |
InChI-Schlüssel |
NHUVZQZFGLRPQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OP(O2)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of trichloroacetyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Wirkmechanismus
The mechanism by which 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole exerts its effects involves interactions with specific molecular targets. The trichloroacetyl group is known to participate in various chemical reactions, which can influence the compound’s activity. The benzodioxaphosphole ring may interact with biological molecules, affecting their function and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroacetyl chloride: Shares the trichloroacetyl group but lacks the benzodioxaphosphole ring.
Chloroacetyl chloride: Similar in structure but with fewer chlorine atoms.
2,2,2-Trichloroethyl chloroformate: Contains a trichloroethyl group instead of the trichloroacetyl group.
Uniqueness
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to the presence of both the trichloroacetyl group and the benzodioxaphosphole ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
